molecular formula C10H13ClN2O5S B2922881 4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzene-1-sulfonamide CAS No. 747412-35-7

4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzene-1-sulfonamide

Cat. No.: B2922881
CAS No.: 747412-35-7
M. Wt: 308.73
InChI Key: LGIDJQYRGNVMQT-UHFFFAOYSA-N
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Description

4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzene-1-sulfonamide is a chemical compound with a complex structure that includes a chloro group, a methoxypropan-2-yl group, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

    Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

    Chlorination: Introduction of the chloro group using chlorine gas or other chlorinating agents.

    Sulfonation: Introduction of the sulfonamide group using sulfonyl chloride and an amine.

    Alkylation: Introduction of the methoxypropan-2-yl group using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzene-1-sulfonamide can be compared with other similar compounds such as:

    4-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline: Similar structure but with a methyl group instead of a nitro group.

    4-chloro-N-(1-methoxypropan-2-yl)butanamide: Similar structure but with a butanamide group instead of a sulfonamide group.

Properties

IUPAC Name

4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O5S/c1-7(6-18-2)12-19(16,17)8-3-4-9(11)10(5-8)13(14)15/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIDJQYRGNVMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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